molecular formula C12H19ClN4 B12218359 N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12218359
M. Wt: 254.76 g/mol
InChI Key: KUZBFXPDGJTMMP-UHFFFAOYSA-N
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Description

N-[(1-Methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine hydrochloride is a heterocyclic amine derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and a propylamine moiety at the 3-position of a pyrazole ring, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural hybrid of pyrrole and pyrazole, which are common pharmacophores in drug design. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-3-7-16-9-6-12(14-16)13-10-11-5-4-8-15(11)2;/h4-6,8-9H,3,7,10H2,1-2H3,(H,13,14);1H

InChI Key

KUZBFXPDGJTMMP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=CN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrrole with propylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)
  • Structure : Contains a pyrrole-2-carboxamide core with a trifluoromethylpyridinyl group and a methylimidazole substituent.
  • Synthesis : Prepared in 35% yield via multi-step coupling reactions.
  • Physicochemical Data : High purity (98.67% HPLC) and characterized by $ ^1H $ NMR (e.g., δ 11.55 ppm for NH protons) .
  • Comparison: Unlike the target compound, this analog features a carboxamide group instead of an amine, which may alter hydrogen-bonding interactions in biological targets.
b) N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • Structure: Based on an isoquinoline scaffold with a pyrazol-4-yl substituent and a nitro-chloropyridinyl amine.
  • Synthesis : Involves Buchwald–Hartwig coupling and regioselective nucleophilic aromatic substitution .
  • Comparison: The isoquinoline core differs significantly from the pyrrole-pyrazole hybrid in the target compound. However, both share pyrazole moieties, which are known to modulate kinase inhibition or GPCR binding.
c) N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
  • Structure : Pyrazole ring with a difluoroethylamine side chain.
  • Applications : Likely explored for agrochemical or pharmaceutical uses due to fluorine’s lipophilicity-enhancing properties .
  • The difluoroethyl group may improve blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 41 N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine
Molecular Weight ~285.8 g/mol (HCl salt) 392.2 g/mol ~396.8 g/mol
Solubility High (due to HCl salt) Moderate (neutral carboxamide) Low (lipophilic isoquinoline core)
Synthetic Yield Not reported 35% Not explicitly stated
Key Functional Groups Pyrrole-pyrazole amine Pyrrole-carboxamide Isoquinoline-pyrazole

Crystallographic and Solid-State Comparisons

  • Crystal Structure of 2-{5-[2-(2-Hydroxyphenyl)diazen-1-yl]-1-methylpyrrol-2-yl}phenol Methanol Monosolvate: Features a trans-azo conformation and hydrogen-bonded supramolecular rings .
  • Implications : While the target compound’s crystal structure is unreported, analogs with pyrrole rings often exhibit planar conformations conducive to π-π stacking, which could influence its solid-state stability.

Biological Activity

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride is a synthetic organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and research findings.

Structural Characteristics

The compound is characterized by a dual structure comprising a pyrrole moiety and a pyrazole ring, which are known for their diverse biological activities. Its molecular formula is C12H17ClN4C_{12}H_{17}ClN_4 with a molecular weight of approximately 272.75 g/mol. The IUPAC name reflects its detailed structure, indicating the specific arrangement of atoms and functional groups within the molecule.

Biological Activity

Preliminary studies suggest that N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride may interact with various biological targets, influencing multiple pathways. Notable activities include:

  • Antiproliferative Effects : Research indicates that derivatives of similar structures exhibit antiproliferative activity against numerous tumor cell lines, with some showing GI(50) values in the sub-micromolar range .
  • Anti-inflammatory Properties : The compound may function as an anti-inflammatory agent, potentially through modulation of inflammatory pathways.
  • Analgesic Activity : Its interactions with pain pathways suggest potential use as an analgesic.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. For instance, computer-aided drug design tools have predicted a broad spectrum of pharmacological effects based on its chemical structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in various tumor cell lines
Anti-inflammatoryModulates inflammatory pathways
AnalgesicPotentially reduces pain through receptor interaction

Research Insights

  • Antiproliferative Studies : A study highlighted that derivatives of pyrazole compounds showed significant antiproliferative activity against over 50 types of tumor cell lines . The presence of specific substituents influenced selectivity and potency.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that similar compounds might act as alkylating agents, affecting DNA synthesis and repair processes, leading to cell death in malignant cells .
  • Pharmacological Profiling : Computational studies have indicated that the compound's activity profile may be analogous to established drugs like rifamycins, suggesting potential for further development in therapeutic contexts .

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